molecular formula C10H15ClN4 B1465737 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1251235-67-2

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No. B1465737
CAS RN: 1251235-67-2
M. Wt: 226.7 g/mol
InChI Key: PQFYHKNOYWWMAC-UHFFFAOYSA-N
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Description

“6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine” is a compound that belongs to the class of pyrimidinamines . It is a key structural component of a variety of important biological molecules . A large number of pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine” is characterized by a monoclinic crystal structure . The asymmetric unit of the title crystal structure is shown in the figure . Tables 1 and 2 contain details on crystal structure and measurement conditions and a list of the atoms including atomic coordinates and displacement parameters .

Scientific Research Applications

Medicine: Kinase Inhibition and Cancer Research

This compound has been studied for its potential as a kinase inhibitor, which is crucial in the treatment of various cancers. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is a common feature in cancerous cells. The compound has shown inhibitory activity against specific kinases, making it a candidate for further research in developing targeted cancer therapies .

Agriculture: Fungicidal Properties

In the agricultural sector, compounds like 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine are being explored for their fungicidal properties. The ability to control fungal growth on crops can significantly impact food production and storage, leading to better crop yields and reduced post-harvest losses .

Mechanism of Action

Mode of Action

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine interacts with its targets by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cells. This disruption can lead to cell death, making 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine effective as a fungicide .

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria. By inhibiting mitochondrial complex I, 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine disrupts the normal flow of electrons, which leads to a decrease in the proton gradient across the mitochondrial membrane. This decrease in the proton gradient disrupts the production of ATP through oxidative phosphorylation, leading to a lack of energy for the cell and ultimately cell death .

Result of Action

The molecular and cellular effects of 6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine’s action include the disruption of the electron transport chain and the subsequent decrease in ATP production. This lack of energy leads to cell death, making the compound effective as a fungicide .

Future Directions

The future directions for the study of “6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine” and related compounds could include further exploration of their biological activities and potential applications, particularly given their promising fungicidal activity . Additionally, the development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in modern agricultural production .

properties

IUPAC Name

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-15-4-2-8(3-5-15)14-10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFYHKNOYWWMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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